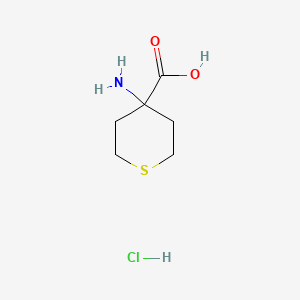

![molecular formula C19H22ClNO3 B6239056 (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride CAS No. 1394842-91-1](/img/structure/B6239056.png)

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride

説明

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride, commonly known as 3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride, is a piperidine derivative used in a variety of scientific research applications. It is a chiral molecule with two enantiomers, 3S4R and 3R4S, and is often used in asymmetric synthesis.

科学的研究の応用

3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride has been widely used in various scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a building block in the synthesis of biologically active compounds, and as a reagent in the synthesis of other piperidine derivatives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

作用機序

Target of Action

Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the serotonin reuptake transporter (SERT) . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many mental health disorders .

Mode of Action

The compound acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can help alleviate symptoms of disorders such as depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Paroxetine, Hydrochloride is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic activity . The downstream effects of this include mood regulation, as serotonin is a key neurotransmitter involved in maintaining mood balance .

Pharmacokinetics

After oral administration, Defluoro Paroxetine, Hydrochloride is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . The compound exhibits nonlinear pharmacokinetics, with its characteristics altering with dosage, leading to increased exposure over time .

Result of Action

The primary result of the action of Defluoro Paroxetine, Hydrochloride is the alleviation of symptoms of disorders such as depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the enhancement of serotonergic activity via the inhibition of serotonin reuptake .

Action Environment

The action, efficacy, and stability of Defluoro Paroxetine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications . Furthermore, genetic polymorphisms, particularly those affecting the CYP2D6 enzyme, can influence the compound’s metabolism and, consequently, its efficacy .

実験室実験の利点と制限

3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride has several advantages for use in lab experiments. It is a commercially available reagent, and it is relatively inexpensive. It is also easy to use, and the reaction is generally high yielding. However, it has some limitations. The reaction requires an organic solvent, and the product must be purified by recrystallization.

将来の方向性

There are several potential future directions for the study of 3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride. Further research could be done to better understand the mechanism of action and the biochemical and physiological effects of the compound. Research could also be done to develop new methods for the synthesis of the compound, and to explore its potential applications in other fields. Additionally, further research could be done to investigate the potential toxicity and irritation of the compound.

合成法

3S4R-3-dioxaindan-5-yloxy-4-phenylpiperidine hydrochloride is synthesized by the reaction of 4-phenylpiperidine with 1,3-dioxaindan-5-yloxy in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile, and the resulting product is purified by recrystallization. The reaction is generally carried out at room temperature, and the yield of the product is typically high.

生化学分析

Biochemical Properties

Defluoro Paroxetine, Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 . Defluoro Paroxetine, Hydrochloride and its metabolites are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .

Cellular Effects

Defluoro Paroxetine, Hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In post-stroke depression patients, treatment with Paroxetine, a related compound, was found to effectively improve nerve growth factor (NGF), human neurotrophin-4 (NT-4), brain-derived neurotrophic factor (BDNF), 5-hydroxytryptamine (5-HT), homocysteine (Hcy), and noradrenaline (NE) levels .

Molecular Mechanism

The molecular mechanism of action of Defluoro Paroxetine, Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The central point of the pharmacodynamic analysis is based on the molecular mechanism of binding Defluoro Paroxetine, Hydrochloride to various therapeutic targets .

Temporal Effects in Laboratory Settings

The effects of Defluoro Paroxetine, Hydrochloride change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. For instance, chronic adolescent fluoxetine treatment has been found to have positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner .

Metabolic Pathways

Defluoro Paroxetine, Hydrochloride is involved in metabolic pathways, including interactions with enzymes or cofactors. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 .

特性

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYKTAGGMBYJOB-NBLXOJGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1394842-91-1 | |

| Record name | Desfluoroparoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。